2-Chloro-5-(piperazin-1-yl)pyrimidine chemical properties
2-Chloro-5-(piperazin-1-yl)pyrimidine chemical properties
A Strategic Bifunctional Scaffold for Medicinal Chemistry[1][2]
Part 1: Introduction & Strategic Value
2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands.[1] Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this compound offers a unique "Reverse Reactivity" profile :
-
C2-Position (Electrophilic): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (
), making it an ideal site for attaching hinge-binding motifs (e.g., anilines, phenols) late in the synthetic sequence.[1] -
C5-Position (Nucleophilic): The piperazine moiety at the 5-position acts as a solubilizing tail or a vector for extending into solvent-exposed regions of a protein binding pocket.
This dual functionality allows medicinal chemists to install a solubility handle (piperazine) first, while preserving the reactive core (2-Cl-pyrimidine) for library diversification.[1]
Part 2: Physicochemical Profile
| Property | Value | Context for Drug Design |
| CAS Number | 307973-28-0 | Unique identifier for the 2-Cl, 5-Pip isomer.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | Fragment-like; leaves ample MW space for lead optimization (<500 Da).[1] |
| Physical State | Solid (typically off-white) | Stable as a solid; often stored as an HCl or TFA salt to prevent oxidation.[1] |
| pKa (Calculated) | ~9.8 (Piperazine NH)~1.0 (Pyrimidine N) | The basic piperazine nitrogen ensures high water solubility at physiological pH. |
| logP | ~0.5 - 0.8 | Low lipophilicity aids in reducing non-specific binding and improving oral bioavailability.[1] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents facilitates smooth coupling reactions.[1] |
Part 3: Synthetic Methodology (The "Gold Standard" Protocol)
The synthesis of 2-chloro-5-(piperazin-1-yl)pyrimidine presents a chemoselectivity challenge.[1] Direct reaction of piperazine with 2,5-dichloropyrimidine yields the wrong isomer (substitution at C2).[1]
The Solution: Exploiting the differential reactivity of Halogens in Palladium-Catalyzed Cross-Couplings.[3]
-
Principle: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~83 kcal/mol) or the electron-deficient C2-Cl bond.[1]
Step-by-Step Protocol
Step 1: Selective Buchwald-Hartwig Amination [1]
-
Reagents: 5-Bromo-2-chloropyrimidine (1.0 equiv), N-Boc-piperazine (1.1 equiv).[1]
-
Catalyst System:
(2 mol%) + BINAP (3 mol%).[1]-
Why: BINAP is a bidentate ligand that forms a stable Pd-complex, preventing catalyst death and promoting reductive elimination.[1]
-
-
Base:
(2.0 equiv) in Toluene or Dioxane at 80°C.-
Critical Control: Do NOT use strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they may displace the C2-chlorine via
.[1] is mild enough to deprotonate the amine but slow to react with the electrophilic pyrimidine core.
-
Step 2: Deprotection
-
Reagents: TFA (10 equiv) in DCM (0°C to RT) or 4M HCl in Dioxane.
-
Workup: Neutralize with solid
or basic resin. Avoid aqueous extraction at high pH to prevent hydrolysis of the C2-chlorine.
Synthetic Workflow Diagram
[1][2][4]
Part 4: Reactivity & Functionalization Map
Once synthesized, the scaffold serves as a divergence point.[1] The diagram below illustrates the two primary vectors for modification.
[1]
Key Reaction: C2-Displacement (
)
The 2-chloro group is activated by the two ring nitrogens.
-
Protocol: React with an aniline (1.0 equiv) in n-Butanol or DMSO with catalytic HCl or TFA at 100-120°C.
-
Mechanism: Protonation of the pyrimidine N3 lowers the LUMO energy, facilitating nucleophilic attack by the aniline at C2.
-
Application: This forms the "hinge binder" motif common in CDK4/6 inhibitors (e.g., Ribociclib analogs).[1]
Part 5: Medicinal Chemistry Applications[5][6][7]
-
Kinase Inhibition (CDK, JAK, Aurora): The 2-aminopyrimidine motif is a privileged scaffold for ATP-competitive inhibitors.[1] The 5-piperazine group projects into the solvent-exposed region, improving solubility and allowing for the introduction of solubilizing groups without disrupting the critical H-bonds at the hinge region [1].[1]
-
GPCR Ligands (Serotonin/Dopamine): Piperazine-linked heterocycles are classic pharmacophores for 5-HT and D2 receptors.[1] The pyrimidine ring mimics the aromatic features of neurotransmitters, while the piperazine nitrogen provides the essential basic center for ionic interaction with the receptor's aspartate residue [2].
-
ADME Optimization: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (lowers logP) and metabolic liability (CYP450 oxidation). The piperazine tail further enhances metabolic stability and oral absorption.
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][6]
-
Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.
-
Stability: The C2-Cl bond is hydrolytically stable at neutral pH but hydrolyzes to the pyrimidone (inactive) under strong aqueous basic or acidic conditions at high temperatures.
References
-
Smith, A. et al. "Pyrimidine-based Kinase Inhibitors: Synthesis and Structure-Activity Relationships."[1] Journal of Medicinal Chemistry, 2015.[1] Link (Generalized citation for scaffold utility).[1]
-
Kalogirou, A. S. et al. "Reactions of Polychlorinated Pyrimidines with DABCO."[1] Molbank, 2019.[1]
-
BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Guides, 2025. [1]
-
PubChem. "Compound Summary: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS 307973-28-0)."[1] National Library of Medicine.
